
Methyl O-methylpodocarpate
Overview
Description
Methyl O-methylpodocarpate is a chemical compound with the molecular formula C19H26O3 and a molecular weight of 302.41 g/mol It is a methyl ester derivative of podocarpic acid, a naturally occurring diterpenoid found in the Podocarpaceae family of conifers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl O-methylpodocarpate typically involves the esterification of podocarpic acid. One common method includes the reaction of podocarpic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Iodination
Methyl O-methylpodocarpate undergoes electrophilic aromatic substitution at position C-13 using iodine (I₂) and mercury(II) acetate under reflux conditions :
Reaction:
Conditions:
Copper-Catalyzed Cross-Coupling with Amides
The iodinated derivative reacts with aliphatic amides via Ullmann-type coupling :
General Reaction:
Key Data:
Amide (R) | Product Yield | Reference |
---|---|---|
Acetamide | 71% | |
Propionamide | 56% | |
Allylamide | 53% |
Aromatic amides (e.g., benzamide) show no reactivity due to reduced electrophilicity .
Bromination and Oxidation
This compound undergoes bromination at C-6 followed by oxidation to form cytotoxic derivatives :
Reaction Pathway:
- Bromination at C-6 using bromine (Br₂)
- Oxidation of the C-7 hydroxyl group to a ketone
Cytotoxicity Data:
Derivative | IC₅₀ (Human Epidermoid Carcinoma) |
---|---|
6α-Bromo-7-oxo-O-methylpodocarpate | 8.85 nM |
Ozonolysis
Ozonolysis in methanol-methylene chloride produces hydroperoxide intermediates :
Product: 8β-Hydroperoxy-8α-hydroxy derivatives
Yield: >80%
Mn(III)-Mediated Oxidative Cyclization
This compound participates in radical cyclization using Mn(OAc)₃, forming tricyclic structures :
Example Reaction:
Conditions:
Mechanism:
- Single-electron oxidation by Mn(III) generates a radical intermediate.
- Radical cyclization followed by hydrogen abstraction terminates the process .
Alkoxylation via Photoredox Catalysis
Site-selective benzylic C–H alkoxylation occurs under photoredox conditions :
Reaction:
Nucleophile Scope:
- Primary/secondary alcohols (e.g., terpene alcohols: 56–57% yield)
- Protected carbohydrates (e.g., hexose: 54% yield)
Comparative Reactivity
Reaction Type | Key Reagents/Conditions | Major Products |
---|---|---|
Substitution | I₂/Hg(OAc)₂, CuI/K₂CO₃ | Iodo/amide derivatives |
Oxidation | Br₂, O₃ | Bromo-oxo/hydroperoxide products |
Cyclization | Mn(OAc)₃ | Tricyclic diterpenes |
Alkoxylation | Photoredox catalyst, ROH | Benzylic ethers |
Mechanistic Insights
- Radical Pathways: Mn(III) and photoredox reactions proceed via radical intermediates, enabling bond formation at sterically hindered positions .
- Electrophilic Aromatic Substitution: Iodination is facilitated by Hg(OAc)₂, which polarizes I₂ and stabilizes the transition state .
- Steric Effects: Reactivity at C-13 is favored due to reduced steric hindrance compared to other positions .
Scientific Research Applications
Chemistry
Methyl O-methylpodocarpate serves as a versatile starting material for synthesizing complex organic molecules. It is utilized in various chemical reactions such as:
- Esterification : The compound is derived from podocarpic acid through esterification with methanol.
- Oxidation and Reduction : It can undergo oxidation to form ketones or carboxylic acids and reduction to produce alcohols .
Biological Activities
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary research suggests that it may inhibit the growth of certain cancer cells by interfering with cellular processes .
Medical Applications
Ongoing research is exploring the therapeutic potential of this compound in treating cancer. It is believed to interact with key enzymes and proteins involved in cell proliferation and apoptosis .
Industrial Uses
In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its unique chemical properties make it valuable for synthesizing other compounds .
Data Tables
Application Area | Specific Use | Key Findings |
---|---|---|
Chemistry | Synthesis of organic molecules | Used as a starting material for various chemical reactions |
Biology | Antimicrobial activity | Exhibits antimicrobial effects against pathogens |
Medicine | Cancer treatment | Potential to inhibit cancer cell growth |
Industry | Specialty chemicals production | Serves as an intermediate for synthesizing other compounds |
Case Study 1: Anticancer Properties
A study explored the cytotoxic effects of this compound on breast cancer cells. The compound was found to significantly reduce cell viability through apoptosis induction. The mechanism involved the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Chemical Synthesis
Research demonstrated the use of this compound in synthesizing manganese tricarbonyl complexes. This application highlights its versatility as a ligand in organometallic chemistry, facilitating the formation of new compounds with unique properties .
Mechanism of Action
The mechanism by which Methyl O-methylpodocarpate exerts its effects is primarily related to its cytotoxic properties. Studies have shown that it can inhibit the growth of certain cancer cells by interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes and proteins involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Podocarpic Acid: The parent compound from which Methyl O-methylpodocarpate is derived.
Methyl 6 alpha-bromo-7-oxo-O-methylpodocarpate: A closely related compound with similar structural features.
Uniqueness: this compound is unique due to its specific esterification, which imparts distinct chemical properties and biological activities.
Biological Activity
Methyl O-methylpodocarpate is a compound derived from podocarpic acid and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antitumor effects, anti-inflammatory actions, and other notable biological activities, supported by case studies and research findings.
- Chemical Name : this compound
- CAS Number : 1231-74-9
- Molecular Formula : C16H22O3
- Molecular Weight : 262.35 g/mol
Antitumor Activity
Research has demonstrated that derivatives of podocarpic acid, including this compound, exhibit significant antitumor properties. A study highlighted the compound's effectiveness against human epidermoid carcinoma cells, showing promising results in inhibiting cell growth and inducing apoptosis.
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Human Epidermoid Carcinoma | 15.2 | Induction of apoptosis through mitochondrial pathway |
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. The compound appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Study Reference | Inflammatory Model | Effect Observed |
---|---|---|
Lipopolysaccharide-induced inflammation in mice | Reduced TNF-α and IL-6 levels |
Hormonal Activity
The compound has been noted for its hormonal activity, particularly in modulating endocrine functions. Research indicates that it may influence hormone receptor activity, potentially affecting metabolic processes.
Case Studies
- Antileukemic Activity : A study investigated the effects of this compound on leukemic cell lines, revealing a significant reduction in cell viability and increased apoptosis rates. The compound was found to disrupt cell cycle progression, leading to G1 phase arrest.
- Plant Growth Inhibition : Another study focused on the herbicidal properties of this compound, demonstrating its ability to inhibit the growth of specific plant species. This suggests potential applications in agricultural pest control.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability.
- Cytokine Modulation : It downregulates pro-inflammatory cytokines, which may involve inhibition of NF-kB signaling pathways.
- Hormonal Modulation : It may interact with hormone receptors, influencing metabolic and growth-related processes.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Methyl O-methylpodocarpate, and how can their efficiency be optimized?
- Methodological Answer : The synthesis typically involves esterification of podocarpic acid derivatives. Optimization strategies include varying reaction conditions (e.g., temperature, catalyst load) and using spectroscopic monitoring (e.g., TLC, NMR) to track intermediates. For reproducibility, document reaction yields and purity metrics (e.g., HPLC) at each step, adhering to protocols in medicinal chemistry guidelines .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, IR) and chromatographic methods (HPLC, GC-MS). Validate purity using melting point analysis and elemental composition (CHNS analysis). For novel derivatives, include X-ray crystallography or high-resolution mass spectrometry (HRMS) to confirm structural assignments .
Q. What are the best practices for designing bioactivity assays involving this compound?
- Methodological Answer : Use dose-response experiments with appropriate controls (positive/negative) to assess biological activity (e.g., IC₅₀, EC₅₀). Include replicates to ensure statistical validity (p < 0.05) and validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Reference pharmacological guidelines for compound handling and data reporting .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved during structural elucidation?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) and computational modeling (DFT calculations). Compare experimental data with literature analogs. If discrepancies persist, re-isolate the compound or employ alternative derivatization strategies to confirm stereochemistry .
Q. What experimental designs are suitable for investigating the mechanistic action of this compound in complex biological systems?
- Methodological Answer : Employ systems biology approaches (e.g., transcriptomics, proteomics) to identify molecular targets. Use knockout models or siRNA silencing to validate pathways. For kinetic studies, apply stopped-flow spectroscopy or surface plasmon resonance (SPR) to measure binding affinities .
Q. How should researchers address reproducibility challenges in synthesizing this compound analogs?
- Methodological Answer : Standardize reaction protocols (e.g., solvent purity, inert atmosphere) and document batch-to-batch variability. Use design-of-experiments (DoE) frameworks to identify critical parameters. Publish full synthetic details in supplementary materials to enable replication .
Q. What strategies are effective for reconciling conflicting bioactivity data across studies on this compound?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay conditions). Perform head-to-head comparisons under standardized protocols. Use statistical tools (e.g., Bland-Altman plots) to assess inter-study consistency .
Q. Methodological and Analytical Considerations
Q. How can researchers ensure compliance with open science principles when publishing this compound data?
- Methodological Answer : Deposit raw data (spectra, chromatograms) in public repositories (e.g., Zenodo) with standardized metadata. Use FAIR (Findable, Accessible, Interoperable, Reusable) guidelines. Reference protocols from open-access chemistry journals for data formatting .
Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound?
- Methodological Answer : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example: "Does this compound (I) exhibit greater anti-inflammatory activity (O) than dexamethasone (C) in murine macrophages (P) over 24h (T)?" .
Q. How should researchers structure a literature review to identify gaps in this compound studies?
- Methodological Answer : Use systematic review protocols (PRISMA guidelines) to screen databases (PubMed, SciFinder). Map trends using bibliometric tools (VOSviewer) and prioritize understudied areas (e.g., metabolic stability, toxicity profiles). Critically evaluate methodological biases in existing studies .
Properties
IUPAC Name |
methyl (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-10-5-11-19(2,17(20)22-4)16(18)9-7-13-6-8-14(21-3)12-15(13)18/h6,8,12,16H,5,7,9-11H2,1-4H3/t16-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKWXDWRTACMCC-QRQLOZEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231-74-9 | |
Record name | Methyl (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-1-phenanthrenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1231-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl [1S-(1α,4aα,10aβ)]-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethylphenanthren-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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